N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide

Medicinal Chemistry Bioisosterism Drug Design

This specific amide serves as a crucial molecular probe in medicinal chemistry. Its unique para-substituted 2H-tetrazol-5-yl and N-cyclohexyl groups create a defined steric and physicochemical profile (LogP 2.32, tPSA 83.56 Ų), essential for studying carboxylic acid bioisosterism and hydrophobic interactions. Ideal for focused library synthesis and SAR exploration.

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
CAS No. 651769-37-8
Cat. No. B12521232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide
CAS651769-37-8
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3
InChIInChI=1S/C14H17N5O/c20-14(15-12-4-2-1-3-5-12)11-8-6-10(7-9-11)13-16-18-19-17-13/h6-9,12H,1-5H2,(H,15,20)(H,16,17,18,19)
InChIKeyUYSUKXXMCAIYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-37-8) - Chemical Class and Core Characteristics


N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-37-8) is a synthetic organic compound classified as a tetrazole derivative and a benzamide. Its structure features a central benzamide core, substituted at the para position with a 2H-tetrazol-5-yl group and on the amide nitrogen with a cyclohexyl group [1]. The compound is characterized by a molecular formula of C14H17N5O and a molecular weight of 271.32 g/mol [1]. It is primarily used as a building block or reference standard in medicinal chemistry research, where the tetrazole moiety is employed as a metabolically stable bioisostere for carboxylic acids, and the cyclohexyl group provides a specific hydrophobic, aliphatic environment .

Why Generic Tetrazole or Benzamide Analogs Cannot Substitute N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide in Targeted Research


The specific combination of a para-substituted 2H-tetrazol-5-yl ring and an N-cyclohexyl amide in N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide creates a unique physicochemical and steric profile that is not replicated by other in-class compounds. While tetrazoles, in general, act as carboxylic acid bioisosteres with similar acidity (pKa ~4.5-4.9 vs. ~4.2-4.4 for carboxylic acids) and enhanced metabolic stability , the precise positioning (para) and the N-substituent (cyclohexyl) critically define molecular recognition. Simple substitution with a different tetrazole regioisomer (e.g., 1H-tetrazol-1-yl) or a different N-alkyl group (e.g., N-phenyl, N-methyl) will alter the molecule's three-dimensional shape, lipophilicity (LogP), and hydrogen-bonding capacity, leading to unpredictable and often significantly different biological target engagement and pharmacokinetic behavior [1]. Therefore, using a generic tetrazole or benzamide analog without this exact substitution pattern is not scientifically valid for studies requiring this precise molecular probe.

Quantitative Differentiation Evidence for N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-37-8)


Tetrazole Bioisostere Advantage: pKa Comparison vs. Carboxylic Acid

The 2H-tetrazol-5-yl group in N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide functions as a carboxylic acid bioisostere. Its acid dissociation constant (pKa) is in the range of 4.5 to 4.9, which is very similar to that of a carboxylic acid (pKa ~4.2-4.4) . This allows the tetrazole to mimic the ionization state and key hydrogen-bonding interactions of a carboxylate group at physiological pH, while offering a significant advantage in metabolic stability due to the resistance of the heterocyclic ring to common metabolic pathways like glucuronidation .

Medicinal Chemistry Bioisosterism Drug Design

Lipophilicity Control via Cyclohexyl Substituent: Calculated LogP Differentiation

The N-cyclohexyl group in N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide contributes a calculated LogP (cLogP) of approximately 2.32 . This value indicates moderate lipophilicity, which is crucial for passive membrane permeability and oral bioavailability. This is in stark contrast to the unsubstituted parent compound, 4-(2H-tetrazol-5-yl)benzamide, which has a significantly lower cLogP. The addition of the cyclohexyl ring provides a quantifiable increase in lipophilicity that can be essential for crossing biological membranes.

Physicochemical Properties LogP ADME

Polar Surface Area (PSA) as a Key Determinant of Permeability

The topological polar surface area (tPSA) for N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide is calculated to be 83.56 Ų . This value is below the commonly cited threshold of 140 Ų for good oral absorption, suggesting a favorable profile for crossing the intestinal epithelium. The tPSA is a composite measure of hydrogen-bonding capacity and is heavily influenced by the tetrazole and amide functional groups.

ADME Permeability Drug-likeness

Structural Confirmation: Regioisomeric Purity and Characterization

The compound is specifically characterized as the 2H-tetrazol-5-yl regioisomer. This is a critical distinction, as the 1H-tetrazol-5-yl regioisomer (e.g., Benzamide,N-cyclohexyl-4-(1H-tetrazol-5-yl) ) is a tautomeric form with potentially different biological activity. The precise chemical name and CAS number (651769-37-8) guarantee the specific regioisomer, and authoritative databases provide calculated properties like exact mass (271.14300) and LogP (2.32010) that confirm its unique identity . This ensures researchers are working with a defined molecular entity, not an undefined tautomeric mixture.

Analytical Chemistry Quality Control Structural Elucidation

Recommended Application Scenarios for N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-37-8) Based on Differentiated Properties


Building Block for Targeted Library Synthesis

The compound's defined LogP (2.32) and moderate tPSA (83.56 Ų) make it an ideal building block for creating focused compound libraries in early-stage drug discovery. Its core structure provides a balanced, drug-like scaffold that can be further functionalized. Researchers can procure this specific amide to serve as a starting point for structure-activity relationship (SAR) studies, where the effects of additional modifications on potency and ADME properties are systematically explored.

Bioisostere Replacement Studies for Carboxylic Acid-Containing Leads

In medicinal chemistry programs where a lead compound contains a carboxylic acid that suffers from poor metabolic stability or permeability, N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide serves as a valuable template. Its 2H-tetrazol-5-yl group retains the critical acidic functionality (pKa ~4.5-4.9) needed for target engagement , while the cyclohexyl amide tail can be modified to further tune potency and selectivity. This allows chemists to systematically replace a problematic carboxylate with a more stable tetrazole bioisostere.

Calibration Standard for Analytical and Physicochemical Assays

With its well-defined and readily calculated physicochemical properties (cLogP, tPSA, exact mass) , N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide can be used as a calibration standard in high-throughput analytical methods. For instance, it can serve as a reference compound to validate in silico LogP or permeability models, or as a retention time standard in reverse-phase HPLC method development for similar compounds.

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